molecular formula C17H15N3O4 B11512951 (5E)-1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(2-ethoxyphenyl)-5-(1H-pyrrol-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11512951
M. Wt: 325.32 g/mol
InChI Key: GFPSRLKIXBPBRJ-ZHACJKMWSA-N
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Description

(5E)-1-(2-ETHOXYPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a pyrrolylmethylidene group, and a diazinane-trione core. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(2-ETHOXYPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-ethoxybenzaldehyde and 1H-pyrrole-2-carbaldehyde, followed by cyclization with urea under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to achieve consistent quality. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolylmethylidene group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazinane-trione core, potentially converting it into a more reduced form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the diazinane-trione core.

    Substitution: Substituted ethoxyphenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound’s potential bioactivity is explored for its effects on cellular processes. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs, especially in the treatment of diseases involving oxidative stress or inflammation.

Industry: In industrial applications, the compound is utilized in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5E)-1-(2-ETHOXYPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain oxidases, reducing oxidative stress in cells. The pathways involved include signal transduction cascades that regulate cellular responses to external stimuli.

Comparison with Similar Compounds

  • (5E)-1-(2-METHOXYPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
  • (5E)-1-(2-CHLOROPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Comparison: Compared to its analogs, (5E)-1-(2-ETHOXYPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE exhibits unique properties due to the presence of the ethoxy group. This group enhances its solubility and reactivity, making it more versatile in chemical reactions. Additionally, the ethoxy group may influence the compound’s bioactivity, potentially leading to different pharmacological effects compared to its methoxy or chloro analogs.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H15N3O4/c1-2-24-14-8-4-3-7-13(14)20-16(22)12(15(21)19-17(20)23)10-11-6-5-9-18-11/h3-10,22H,2H2,1H3,(H,19,21,23)/b11-10+

InChI Key

GFPSRLKIXBPBRJ-ZHACJKMWSA-N

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=C(C(=O)NC2=O)/C=C/3\C=CC=N3)O

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O

Origin of Product

United States

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